6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a carboxylic acid group at the 1-position and a methyl group at the 6-position further defines its chemical structure. Imidazopyridines are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the imidazo[1,5-a]pyridine core, which can then be functionalized to introduce the carboxylic acid and methyl groups .
Industrial Production Methods
Industrial production of imidazopyridines often involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related compound with a pyridazine ring fused to the imidazole ring.
Imidazo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-7-8(9(12)13)10-5-11(7)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
AKJKOIARRGCSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC(=C2C=C1)C(=O)O |
Origin of Product |
United States |
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